(1-Cyclohexylideneethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexylideneethyl)benzene is an organic compound that features a benzene ring substituted with a cyclohexylideneethyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylideneethyl)benzene typically involves the alkylation of benzene with a cyclohexylideneethyl halide under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbocation intermediate, which then reacts with the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for precise control of reaction conditions, such as temperature and pressure. This ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the cyclohexylidene group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Cyclohexylideneacetic acid, cyclohexylideneacetone.
Reduction: (1-Cyclohexylethyl)benzene.
Substitution: Nitro-(1-Cyclohexylideneethyl)benzene, sulfo-(1-Cyclohexylideneethyl)benzene, chloro-(1-Cyclohexylideneethyl)benzene.
Scientific Research Applications
(1-Cyclohexylideneethyl)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclohexylideneethyl)benzene involves its interaction with molecular targets through its aromatic ring and cyclohexylideneethyl group. The benzene ring can participate in π-π stacking interactions, while the cyclohexylideneethyl group can engage in hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
Comparison with Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the ethylidene group.
Ethylbenzene: Contains an ethyl group instead of a cyclohexylidene group.
Cyclohexylideneacetone: Similar cyclohexylidene group but with a different functional group attached to the benzene ring.
Uniqueness: (1-Cyclohexylideneethyl)benzene is unique due to the presence of both the cyclohexylidene and ethyl groups attached to the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
55983-32-9 |
---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-cyclohexylideneethylbenzene |
InChI |
InChI=1S/C14H18/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
ZBJZEJCUSITMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.